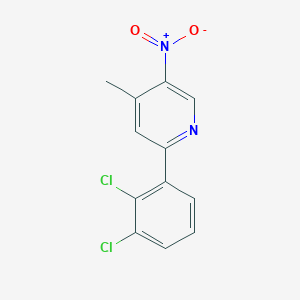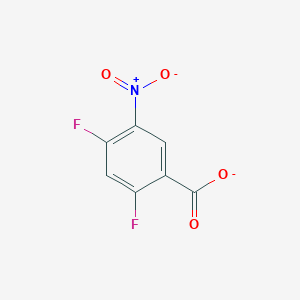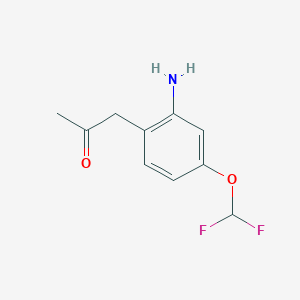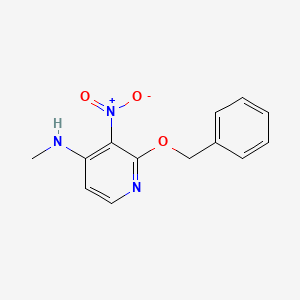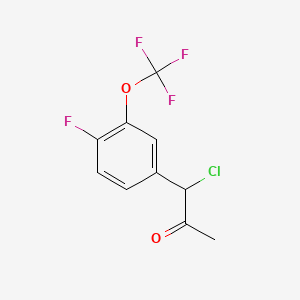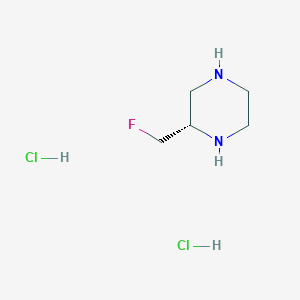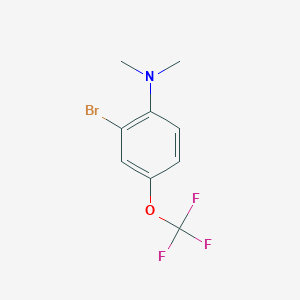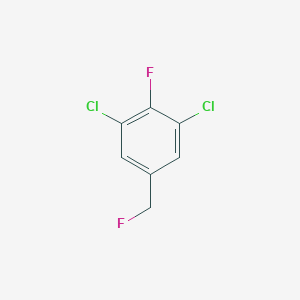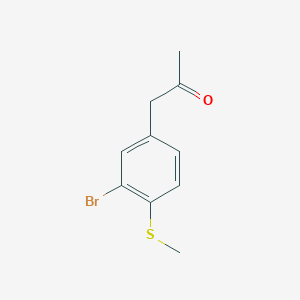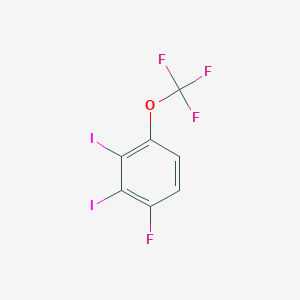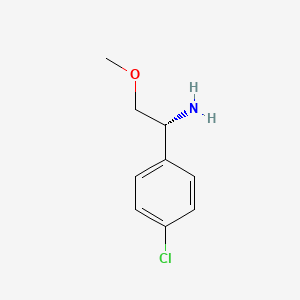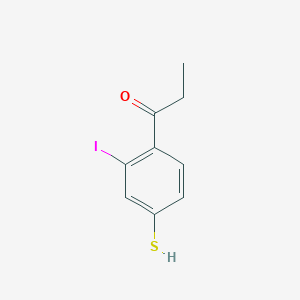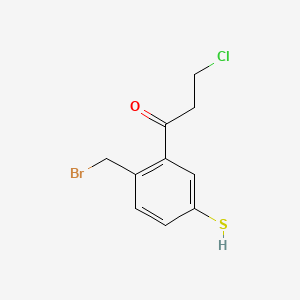
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, mercapto, and chloropropanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the bromomethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides, while nucleophilic substitution of the bromomethyl group can produce various substituted derivatives .
科学研究应用
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function. The compound’s reactivity with thiol groups can also influence redox processes and signal transduction pathways .
相似化合物的比较
Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Uniqueness
1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in research and industrial applications .
属性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-1-2-8(14)5-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2 |
InChI 键 |
AJEHZQJBRIFOKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S)C(=O)CCCl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


